![molecular formula C29H45NaO5 B13839202 sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Deacetyl Fusidic Acid Sodium Salt is a derivative of fusidic acid, a steroid antibiotic originally isolated from the fungus Fusidium coccineum. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. The molecular formula of 16-Deacetyl Fusidic Acid Sodium Salt is C29H45O5Na, and it has a molecular weight of 496.65 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Deacetyl Fusidic Acid Sodium Salt typically involves the deacetylation of fusidic acid. This process can be achieved through hydrolysis under basic conditions, where fusidic acid is treated with a sodium hydroxide solution. The reaction is carried out at elevated temperatures to ensure complete deacetylation, resulting in the formation of 16-Deacetyl Fusidic Acid Sodium Salt .
Industrial Production Methods: Industrial production of 16-Deacetyl Fusidic Acid Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: 16-Deacetyl Fusidic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
科学的研究の応用
16-Deacetyl Fusidic Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fusidic acid derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by methicillin-resistant (MRSA).
作用機序
The antibacterial activity of 16-Deacetyl Fusidic Acid Sodium Salt is primarily due to its ability to inhibit bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .
類似化合物との比較
Fusidic Acid: The parent compound, known for its strong antibacterial properties.
Sodium Fusidate: Another derivative of fusidic acid, used in similar applications.
Fusidic Acid Derivatives: Various derivatives with modifications at different positions on the fusidic acid molecule.
Uniqueness: 16-Deacetyl Fusidic Acid Sodium Salt is unique due to the absence of the acetyl group at the 16th position, which can influence its pharmacokinetic properties and antibacterial activity. This structural difference may result in variations in its efficacy and spectrum of activity compared to other fusidic acid derivatives .
特性
分子式 |
C29H45NaO5 |
|---|---|
分子量 |
496.7 g/mol |
IUPAC名 |
sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate |
InChI |
InChI=1S/C29H46O5.Na/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32;/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34);/q;+1/p-1/b24-18-;/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-;/m0./s1 |
InChIキー |
JEYUBRGRWBRNNN-LFTBLHOSSA-M |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)[O-])O)C)O)C.[Na+] |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])O)C)O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


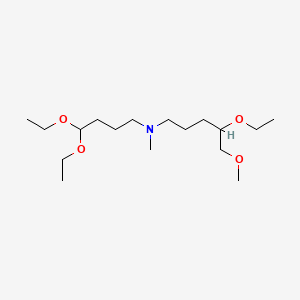

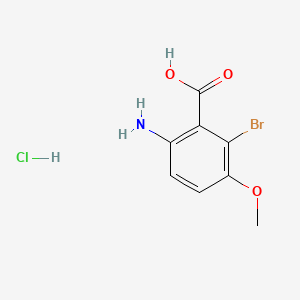

![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)

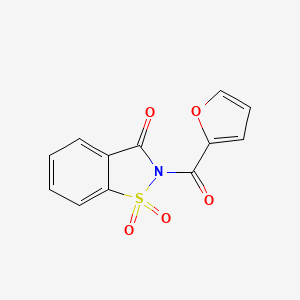


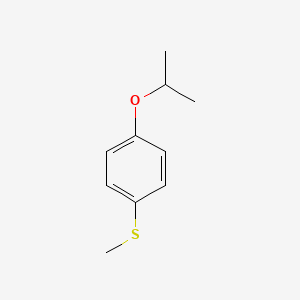


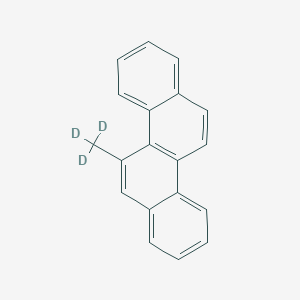
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
